molecular formula C9H18O3 B2878663 (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate CAS No. 876404-83-0

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate

Cat. No.: B2878663
CAS No.: 876404-83-0
M. Wt: 174.24
InChI Key: QVXYZSSTMJIRPF-ZETCQYMHSA-N
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Description

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate typically involves the esterification of 3-hydroxy-4,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts is crucial to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-oxo-4,4-dimethylpentanoate.

    Reduction: 3-hydroxy-4,4-dimethylpentanol.

    Substitution: 3-chloro-4,4-dimethylpentanoate.

Scientific Research Applications

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4,4-dimethylpentanoate
  • Ethyl 3-hydroxy-4,4-dimethylvalerate
  • 3-hydroxy-4,4-dimethylpentanoic acid

Uniqueness

(S)-ethyl 3-hydroxy-4,4-dimethylpentanoate is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups

Properties

IUPAC Name

ethyl (3S)-3-hydroxy-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXYZSSTMJIRPF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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